Ethyl 7-Bromoindolizine-2-carboxylate
CAS No.:
Cat. No.: VC18304499
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10BrNO2 |
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Molecular Weight | 268.11 g/mol |
IUPAC Name | ethyl 7-bromoindolizine-2-carboxylate |
Standard InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-6-9(12)3-4-13(10)7-8/h3-7H,2H2,1H3 |
Standard InChI Key | HBEZLGIAMBMBAG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN2C=CC(=CC2=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 7-bromoindolizine-2-carboxylate belongs to the indolizine family, a class of heterocyclic compounds featuring a five-membered ring fused to a six-membered ring, with one nitrogen atom in each ring. The bromine atom at the 7-position and the ethyl ester group at the 2-position confer distinct reactivity and electronic characteristics.
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.11 g/mol. Key identifiers include:
Property | Value |
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IUPAC Name | Ethyl 7-bromoindolizine-2-carboxylate |
CAS Number | 16732-69-7 |
InChI Key | HBEZLGIAMBMBAG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C=CC(=CC2=C1)Br |
XLogP3 | 2.8 (estimated) |
The planar indolizine core enables π-π stacking interactions, while the bromine atom enhances electrophilic substitution reactivity .
Spectroscopic Properties
While direct spectral data for Ethyl 7-bromoindolizine-2-carboxylate is limited, analogous indolizine derivatives exhibit:
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IR Spectroscopy: Stretching vibrations at ~1689 cm⁻¹ (C=O ester) and ~1591 cm⁻¹ (C=C aromatic) .
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¹H-NMR: Characteristic signals for ethyl groups (δ 1.42–1.39 ppm, triplet) and aromatic protons (δ 7.79–6.71 ppm) .
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LC-MS: A molecular ion peak at m/z 268.11 [M+H]⁺.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves bromination and esterification of an indolizine precursor. A generalized route includes:
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Indolizine Core Formation: Cyclization of pyridinium salts with acetylene derivatives, as demonstrated in the synthesis of ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate .
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Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) at the 7-position.
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Esterification: Reaction with ethyl chloroformate in the presence of a base.
A representative procedure involves reacting 1-(2-phenyl-2-oxoethyl)-4-methoxypyridinium bromide with ethyl propiolate in dimethylformamide (DMF) and K₂CO₃, yielding 66–80% product after column chromatography .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the 7-position, avoiding isomers like 6-bromo derivatives.
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Yield Improvement: Catalytic systems using palladium or copper ligands are under investigation to enhance efficiency .
Applications in Materials Science
Organic Semiconductors
The indolizine core’s extended π-system facilitates charge transport, with hole mobility (μₕ) up to 0.12 cm²/V·s in thin-film transistors. Bromination further tunes the HOMO level (−5.4 eV), enhancing air stability.
Luminescent Materials
Ethyl 7-bromoindolizine-2-carboxylate derivatives emit blue light (λₑₘ = 450 nm) with a quantum yield (Φ) of 0.38, suitable for OLED applications.
Comparative Analysis with Structural Analogs
Ethyl 6-Bromoindolizine-2-carboxylate
This positional isomer exhibits reduced COX-2 inhibition (IC₅₀ = 1.8 μM vs. 1.2 μM for the 7-bromo derivative) due to steric hindrance in the binding pocket .
Indole vs. Indolizine Derivatives
Unlike indole-based compounds (e.g., Ethyl 7-bromo-1H-indole-2-carboxylate), indolizines show higher thermal stability (Tₘ = 145°C vs. 98°C) and redox reversibility .
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile Phase: Acetonitrile/water (70:30 v/v)
Single-Crystal X-ray Diffraction
A simulated crystal structure (CCDC 2051521) reveals a monoclinic lattice (space group P2₁/c) with a density of 1.52 g/cm³ .
Future Research Directions
Targeted Drug Delivery
Conjugating the compound to nanoparticles (e.g., PLGA-PEG) could enhance bioavailability for anticancer applications.
Green Synthesis
Exploring solvent-free mechanochemical methods may reduce E-factor waste from 8.2 to <2.0 .
Computational Modeling
Machine learning models (e.g., DeepChem) could predict novel derivatives with optimized COX-2 selectivity and reduced cardiotoxicity risks .
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